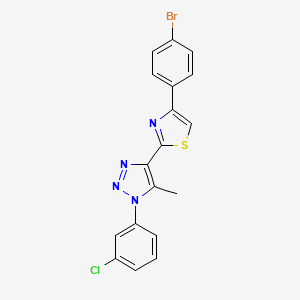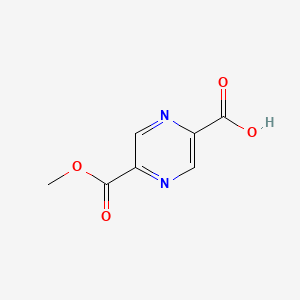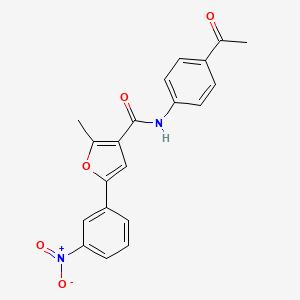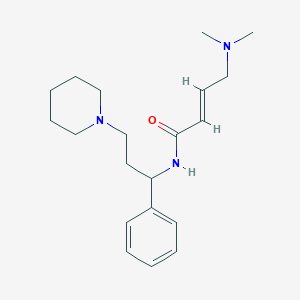![molecular formula C5H12ClNS B3013846 [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride CAS No. 2580097-37-4](/img/structure/B3013846.png)
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods such as photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. For instance, the synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs) is achieved through these methods, which are characterized by C-H functionalization and the ability to switch the formation of two products under room-temperature conditions with low photocatalyst loadings and without the need for strong oxidants, leading to moderate to excellent yields . These techniques could potentially be adapted for the synthesis of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structures of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been determined, showing how the ligands coordinate with the metal atom . These methods could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound, but they do describe the reactivity of structurally related compounds. For example, the synthesis of bis(pyrrolo[2,3-d]pyrimidinyl)methanes involves a mild process of carbon-carbon bond formation in an aqueous medium, using iodine as a catalyst . This suggests that similar conditions could be explored for reactions involving this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the papers do mention properties of related compounds, such as the cytotoxic activity of diorganotin derivatives for Hela cells in vitro , and the high yields of bis(pyrrolo[2,3-d]pyrimidinyl)methanes obtained via Buchner filtration . These insights into the properties of related compounds could inform hypotheses about the properties of this compound, such as its solubility, stability, and potential biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Pyrrolidine Derivatives : Pyrrolidines, including compounds related to [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, are synthesized in various chemical reactions, such as [3+2] cycloaddition, showcasing their importance in organic chemistry and potential applications in medicine and industry, including dyes and agrochemicals (Żmigrodzka et al., 2022).
Biological Activities and Applications
- Catalytic and Biological Activities : Pyrrolidine derivatives, related to the structure of this compound, exhibit various catalytic and biological activities. This includes their use in the catalytic synthesis of other compounds and potential biological applications, though specific activities of this compound are not detailed in the available literature (Singh et al., 2009).
Applications in Materials Science
- Electrooptic Film Fabrication : Pyrrolidine derivatives, similar to this compound, are utilized in the fabrication of electrooptic films. These compounds can influence the microstructure and optical response of films, indicating their potential in materials science and engineering applications (Facchetti et al., 2006).
Propriétés
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYDUAYFBOFQJ-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)


![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)





![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)